An In-depth Technical Guide to 1-Bromo-2,3-dichlorobenzene (CAS: 56961-77-4)
An In-depth Technical Guide to 1-Bromo-2,3-dichlorobenzene (CAS: 56961-77-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic analysis, and key applications of 1-Bromo-2,3-dichlorobenzene. This compound is a valuable building block in organic synthesis, particularly in the development of targeted therapeutics.
Core Properties and Data
1-Bromo-2,3-dichlorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃BrCl₂.[1][2][3][4] Its structural and chemical properties make it a versatile intermediate in the synthesis of complex organic molecules.
Physicochemical Properties
The key physicochemical properties of 1-Bromo-2,3-dichlorobenzene are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 56961-77-4 | [1][3][5] |
| Molecular Formula | C₆H₃BrCl₂ | [1][2][3][4][5] |
| Molecular Weight | 225.89 g/mol | [1] |
| Appearance | White to cream crystals or crystalline powder | [5] |
| Melting Point | 58-61 °C | [6] |
| Boiling Point | 243 °C at 765 mm Hg | |
| Solubility | Insoluble in water. | [4] |
| IUPAC Name | 1-bromo-2,3-dichlorobenzene | [1][3] |
| InChI Key | HVKCZUVMQPUWSX-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=CC(=C(C(=C1)Br)Cl)Cl | [1] |
Synthesis and Experimental Protocols
The synthesis of 1-Bromo-2,3-dichlorobenzene can be achieved through various methods, with a common route being the Sandmeyer reaction of 2,3-dichloroaniline (B127971). The following is a representative experimental protocol.
Synthesis of 1-Bromo-2,3-dichlorobenzene via Sandmeyer Reaction
Materials:
-
2,3-dichloroaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (B80452)
-
Copper(I) bromide
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-dichloroaniline in a mixture of hydrobromic acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution, maintaining the temperature between 0-5 °C. The rate of addition should be carefully controlled to prevent a rise in temperature.
-
After the complete addition of sodium nitrite, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60 °C) for a short period to ensure the completion of the reaction.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any excess acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude 1-Bromo-2,3-dichlorobenzene can be further purified by recrystallization or column chromatography.
Caption: A simplified workflow for the synthesis of 1-Bromo-2,3-dichlorobenzene.
Spectroscopic Analysis
The structural elucidation of 1-Bromo-2,3-dichlorobenzene is confirmed through various spectroscopic techniques. Representative experimental protocols for these analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromo-2,3-dichlorobenzene in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[7][8]
-
Instrument: A 400 MHz NMR spectrometer.[9]
-
Acquisition Parameters:
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction.[7][8]
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.[9]
-
Acquisition Parameters:
-
Data Processing: Similar to ¹H NMR, the FID is processed through Fourier transformation, phase correction, and baseline correction.[7][8]
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The interferogram is processed using Fourier transformation to obtain the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct insertion or through a gas chromatograph (GC) for separation prior to analysis.
-
Instrument: A mass spectrometer, often coupled with a GC (GC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound.
-
Acquisition Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 50-300.
-
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which aids in structural confirmation.
Application in Drug Development: Targeting Striatal-Enriched Protein Tyrosine Phosphatase (STEP)
1-Bromo-2,3-dichlorobenzene is a key intermediate in the synthesis of selective nonpeptidic inhibitors of Striatal-Enriched protein Tyrosine Phosphatase (STEP).[10] STEP is a brain-specific phosphatase that has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Overactivity of STEP has been shown to dephosphorylate and inactivate key signaling proteins involved in synaptic plasticity and neuronal survival, such as the mitogen-activated protein kinases ERK1/2 and the tyrosine kinase Pyk2. Inhibition of STEP is therefore a promising therapeutic strategy for these conditions. The unique substitution pattern of 1-Bromo-2,3-dichlorobenzene makes it an ideal starting material for the synthesis of potent and selective STEP inhibitors.
Caption: The role of STEP in neuronal signaling and its inhibition by derivatives of 1-Bromo-2,3-dichlorobenzene.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 1-Bromo-2,3-dichlorobenzene | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 1-Bromo-2,3-dichlorobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 1-bromo-2,3-dichlorobenzene [stenutz.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. scbt.com [scbt.com]
